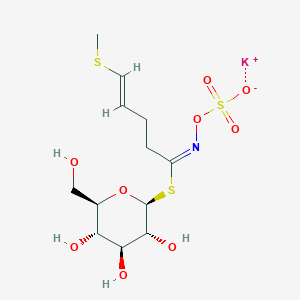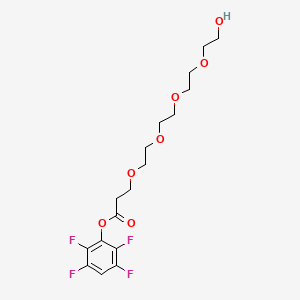
Hydroxy-PEG4-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-PEG4-TFP ester is a hydroxy-terminated, single molecular weight, discrete polyethylene glycol compound functionalized with a 2,3,5,6-tetrafluorophenyl ester. This compound is primarily used for conjugation to primary and secondary amines, making it a versatile tool in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG4-TFP ester is synthesized by incorporating polyethylene glycol with a tetrafluorophenyl ester. The synthesis involves the reaction of polyethylene glycol with tetrafluorophenyl chloroformate under controlled conditions. The reaction typically occurs in a Na2CO3-NaHCO3 buffer at pH 9.0 and 37°C for 2 hours . The product is then purified using a PD10 column.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG4-TFP ester primarily undergoes substitution reactions. The tetrafluorophenyl ester group reacts with primary and secondary amines to form stable amide bonds . This reaction is highly efficient and occurs under mild conditions, making it suitable for various applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary and secondary amines. The reaction conditions typically involve a pH range of 7-9 and temperatures between 25-37°C . The reaction can be carried out in various solvents, including methanol, ethanol, acetonitrile, and water .
Major Products Formed
The major products formed from the reactions of this compound are amide-linked conjugates. These conjugates can be further functionalized or used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Hydroxy-PEG4-TFP ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hydroxy-PEG4-TFP ester involves the formation of stable amide bonds with primary and secondary amines. The tetrafluorophenyl ester group reacts with the amine groups, resulting in the release of tetrafluorophenol and the formation of an amide bond . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and surface modification applications.
Comparison with Similar Compounds
Hydroxy-PEG4-TFP ester is unique due to its specific functionalization with a tetrafluorophenyl ester. Similar compounds include:
Hydroxy-PEG4-t-butyl ester: Features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other.
Hydroxy-dPEG12-TFP ester: A longer chain version with similar functional properties.
EZ-Link TFP Ester-PEG4-DBCO: Contains an amine-reactive tetrafluorophenyl ester and a dibenzylcyclooctyne group.
These compounds share similar properties but differ in their specific functional groups and chain lengths, providing a range of options for different applications.
Properties
Molecular Formula |
C17H22F4O7 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H22F4O7/c18-12-11-13(19)16(21)17(15(12)20)28-14(23)1-3-24-5-7-26-9-10-27-8-6-25-4-2-22/h11,22H,1-10H2 |
InChI Key |
NQNOTXOTYAWVLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


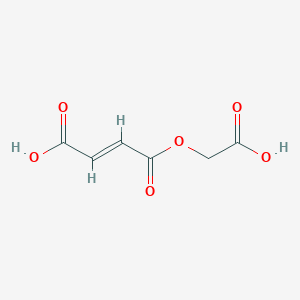
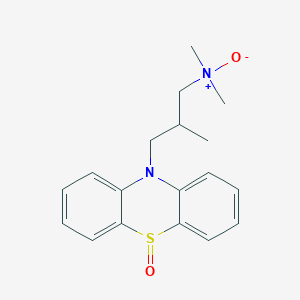

![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)

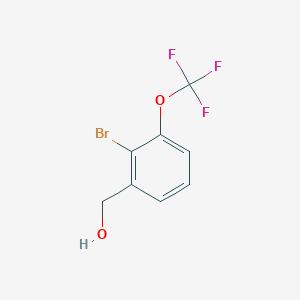
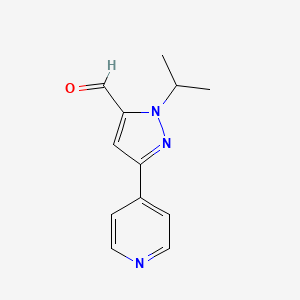
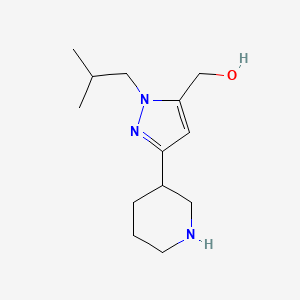
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
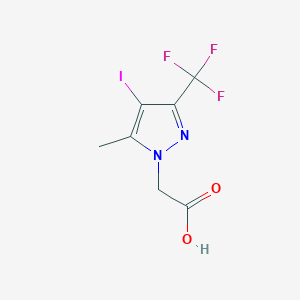
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
